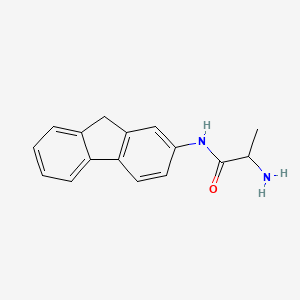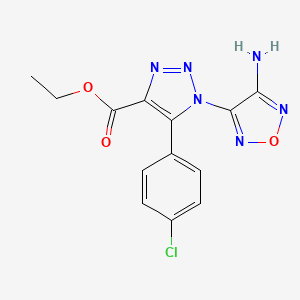
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステルは、トリアゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性で知られており、創薬のための医薬品化学で広く使用されています。この化合物には複数の官能基が存在するため、様々な化学反応や用途に適した汎用性の高い分子となっています。
合成方法
合成経路と反応条件
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステルの合成は、一般的に複数段階のプロセスで実施されます。
オキサジアゾール環の形成: 適切な前駆体をヒドラジンと適切な酸化剤で反応させることで達成できます。
トリアゾール環の合成: トリアゾール環は、アジドとアルキン間の環状付加反応によって形成することができます。
クロロフェニル基のカップリング:
エステル化: 最終段階では、カルボン酸基をエタノールでエステル化してエチルエステルを生成します。
工業生産方法
工業的な設定では、この化合物の合成には、収率と純度を最大化する反応条件の最適化が必要になります。これには、触媒の使用、温度と圧力の制御条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
酸化: 化合物中のアミノ基は、酸化されてニトロ誘導体を形成することができます。
還元: ニトロ基は、水素ガスと金属触媒などの還元剤を使用してアミノ基に戻すことができます。
置換: クロロフェニル基は、求核置換反応に参加して他の官能基を導入することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素ガスと炭素担持パラジウム、水素化ホウ素ナトリウム。
求核剤: ナトリウムメトキシド、カリウムtert-ブトキシド。
主な生成物
酸化: ニトロ誘導体。
還元: アミノ誘導体。
置換: 様々な置換フェニル誘導体。
科学研究の応用
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性を含む潜在的な生物活性について研究されています。
医学: 特に特定の酵素や受容体を標的にした創薬での潜在的な用途について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor with hydrazine and an appropriate oxidizing agent.
Synthesis of the triazole ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne.
Coupling of the chlorophenyl group:
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合することにより、それらの活性を調節する可能性があります。複数の官能基の存在により、様々な生体経路と相互作用することが可能になり、観察される効果につながります。
類似の化合物との比較
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステルは、他のトリアゾール誘導体と比較することができます。
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸エステル: 構造は似ていますが、クロロフェニル基がありません。これは、生物活性を変化させる可能性があります。
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステル: 塩素原子ではなくメチル基を含んでいます。これは、反応性と用途を変化させる可能性があります。
エチル 1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-5-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸エステルの独自性は、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにあります。
類似化合物との比較
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the chlorophenyl group, which may affect its biological activity.
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H11ClN6O3 |
|---|---|
分子量 |
334.72 g/mol |
IUPAC名 |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C13H11ClN6O3/c1-2-22-13(21)9-10(7-3-5-8(14)6-4-7)20(19-16-9)12-11(15)17-23-18-12/h3-6H,2H2,1H3,(H2,15,17) |
InChIキー |
HFXVWKTTZVPCDT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=C(C=C3)Cl |
溶解性 |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075616.png)
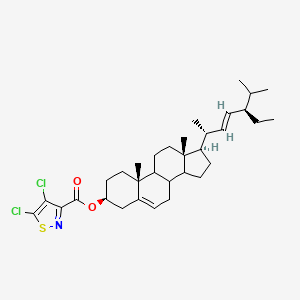
![methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate](/img/structure/B11075631.png)
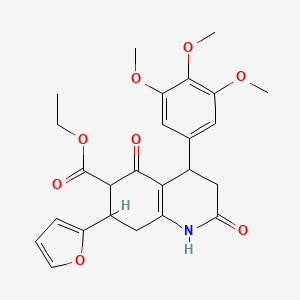
![Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B11075640.png)
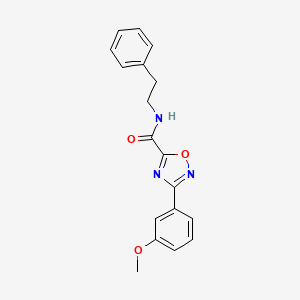
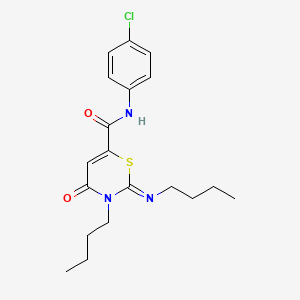
![methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate](/img/structure/B11075656.png)
![7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11075665.png)
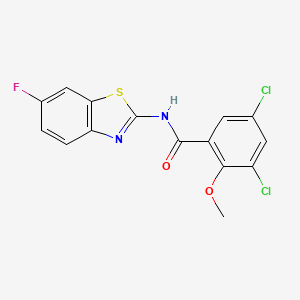
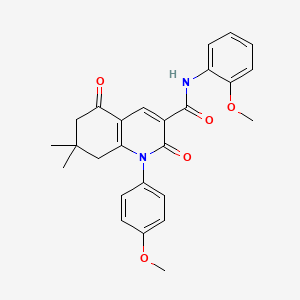
![5'-(3-Chlorophenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075677.png)
![N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide](/img/structure/B11075683.png)
